molecular formula C17H16ClN5OS2 B4217185 2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B4217185
M. Wt: 405.9 g/mol
InChI Key: BJJALXDKKRYCNX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-chloropyrimidine with benzylthiol in the presence of a base to form the intermediate 2-(benzylthio)-5-chloropyrimidine. This intermediate is then reacted with 5-propyl-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole derivatives.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
  • 2-(benzylthio)-5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can lead to distinct biological activities compared to other similar compounds. The presence of the propyl group in the thiadiazole ring and the benzylthio group in the pyrimidine ring can influence its interaction with molecular targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS2/c1-2-6-13-22-23-17(26-13)21-15(24)14-12(18)9-19-16(20-14)25-10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJALXDKKRYCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Reactant of Route 3
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2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
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2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Reactant of Route 5
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2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(benzylsulfanyl)-5-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

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